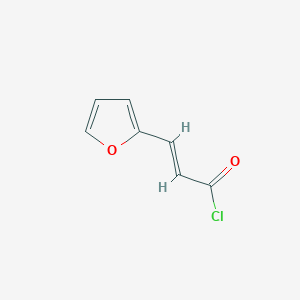

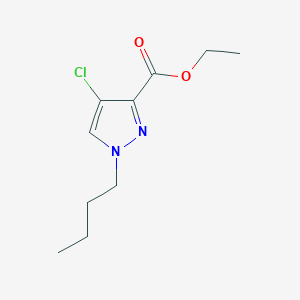

![molecular formula C20H24N6O3S B2747506 4-methoxy-N-(2-(6-(methylthio)-4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide CAS No. 941985-95-1](/img/structure/B2747506.png)

4-methoxy-N-(2-(6-(methylthio)-4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound is a complex organic molecule that contains several functional groups, including a methoxy group, a methylthio group, a morpholino group, and a pyrazolo[3,4-d]pyrimidin-1-yl group . These groups suggest that the compound could have interesting chemical and biological properties.

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group . The exact synthesis would depend on the starting materials and the specific conditions required for each reaction.Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them . The presence of the pyrazolo[3,4-d]pyrimidin-1-yl group suggests that the compound may have a bicyclic structure .Chemical Reactions Analysis

The reactivity of this compound would be influenced by its functional groups . For example, the methoxy and methylthio groups might be susceptible to nucleophilic substitution reactions, while the pyrazolo[3,4-d]pyrimidin-1-yl group might participate in electrophilic aromatic substitution reactions.Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure . For example, the presence of polar functional groups might make the compound soluble in polar solvents, while the presence of aromatic rings might increase its stability .Scientific Research Applications

Synthesis and Chemical Properties

- Novel benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines, derived from visnaginone and khellinone, exhibit cyclooxygenase inhibition, analgesic, and anti-inflammatory activities. These compounds include derivatives of 4-methoxy-N-(2-(methylthio)pyrimidine) (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

- A synthesis approach for [11C]HG-10-102-01, a PET agent for imaging LRRK2 enzyme in Parkinson's disease, involves a compound structurally related to 4-methoxy-N-(2-(methylthio)pyrimidine) (Wang, Gao, Xu, & Zheng, 2017).

Biological and Pharmacological Activities

- Benzamides like 4-methoxy-N-(2-(methylthio)pyrimidine) have been found potent in vivo for gastrokinetic activity, showing promise in gastric emptying (Kato, Morie, Harada, Yoshida, & Matsumoto, 1992).

- Benzamide-based 5-aminopyrazoles and their fused heterocycles exhibit significant antiviral activities against bird flu influenza H5N1 (Hebishy, Salama, & Elgemeie, 2020).

- Compounds structurally related to 4-methoxy-N-(2-(methylthio)pyrimidine) have shown potential as H+/K+-ATPase inhibitors, useful in gastric acid secretion inhibition (Ife et al., 1989).

Synthesis and Derivative Applications

- The synthesis of certain 3-alkoxy-1-β-D-ribofuranosylpyrazolo[3,4-d]pyrimidines, structurally related to adenosine, inosine, and guanosine, involves derivatives of 4-methoxy-N-(2-(methylthio)pyrimidine) (Anderson, Dalley, Revankar, & Robins, 1986).

- Novel 5-aminopyrazole and pyrazolo[1,5-a]pyrimidine derivatives, including compounds related to 4-methoxy-N-(2-(methylthio)pyrimidine), have been synthesized and tested for cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells (Hassan, Hafez, Osman, 2014).

Mechanism of Action

Safety and Hazards

Future Directions

Properties

IUPAC Name |

4-methoxy-N-[2-(6-methylsulfanyl-4-morpholin-4-ylpyrazolo[3,4-d]pyrimidin-1-yl)ethyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24N6O3S/c1-28-15-5-3-14(4-6-15)19(27)21-7-8-26-18-16(13-22-26)17(23-20(24-18)30-2)25-9-11-29-12-10-25/h3-6,13H,7-12H2,1-2H3,(H,21,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDBVGLZFVQGOJF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(=O)NCCN2C3=C(C=N2)C(=NC(=N3)SC)N4CCOCC4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24N6O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

428.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-(4-Methylphenyl)-6,8-dihydro-5H-imidazo[5,1-c][1,4]oxazine-1-carboxylic acid](/img/structure/B2747424.png)

![2-chloro-4-fluoro-N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}benzamide](/img/structure/B2747429.png)

![N-(2,4-dimethylphenyl)-N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-piperidin-1-ylethyl]ethanediamide](/img/structure/B2747435.png)

![7-benzyl-1,3-dimethyl-N-(2-(methylthio)phenyl)-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2747436.png)

![N'-(1,3-benzodioxol-5-yl)-N-[(3-methoxyphenyl)methyl]oxamide](/img/structure/B2747439.png)

![2-methyl-N-(3-morpholinopropyl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2747444.png)

![N-(1-cyanocyclopentyl)-2-{[2-methyl-6-(pyrrolidine-1-carbonyl)phenyl]amino}acetamide](/img/structure/B2747445.png)